molecular formula C10H12O4 B3101546 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 139492-18-5

7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3101546
CAS No.: 139492-18-5
M. Wt: 196.2 g/mol
InChI Key: IUDWGHRBQRGLDJ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 139492-18-5), also termed carboxylated camphorquinone (CQCOOH), is a bicyclic compound with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . Structurally, it features a norbornane skeleton substituted with two ketone groups (at positions 2 and 3) and a carboxylic acid group (position 1), with methyl groups at both bridgehead positions (7,7-dimethyl) (Fig. 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9(2)5-3-4-10(9,8(13)14)7(12)6(5)11/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWGHRBQRGLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182411
Record name 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139492-18-5
Record name 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139492-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a bicyclic ketone with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism of action involves the compound’s ability to form covalent bonds with target molecules. This is particularly relevant in the preparation of alkenyl nitrile electrophiles, which can covalently label proteins and modify their function.

Pathways Involved: The compound interacts with proteins through covalent bonding, leading to modifications that can alter protein function, localization, and interactions. This makes it a powerful tool for studying biochemical pathways and protein dynamics.

Comparison with Similar Compounds

7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid (Ketopinic Acid)

  • Molecular Formula : C₁₀H₁₄O₃ .
  • Molecular Weight : 182.22 g/mol.
  • Key Differences : Lacks the 3-keto group, reducing oxidation state and reactivity.
  • Synthesis : Derived from similar oxidation pathways but with fewer equivalents of SeO₂ .
  • Applications : Intermediate in organic synthesis; precursor to CQCOOH .

4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (Camphanic Acid)

  • Molecular Formula : C₁₁H₁₄O₄ .
  • Key Differences : Contains an ether oxygen (2-oxa) and a single keto group (3-oxo).
  • Applications : Exhibits antimicrobial activity against plant pathogens, attributed to its bicyclic rigidity and polar substituents .

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

  • Molecular Formula: C₇H₁₁NO₂ .
  • Key Differences : Nitrogen replaces the 7-methyl group, creating a proline-like structure.
  • Synthesis : Synthesized via a 5-step route from Danishefsky’s diene, achieving 94% yield .
  • Applications : Conformationally constrained proline analogue for peptidomimetics .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Functional Groups Yield (%) Applications
CQCOOH C₁₀H₁₂O₄ 196.20 >100 mg/mL 2,3-diketone, -COOH 44 Photoinitiator, biomedical resins
Ketopinic Acid C₁₀H₁₄O₃ 182.22 ~50 mg/mL 2-ketone, -COOH N/A Organic synthesis intermediate
Camphanic Acid C₁₁H₁₄O₄ 210.23 Low 3-ketone, 2-oxa, -COOH N/A Antimicrobial agent
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid C₇H₁₁NO₂ 157.17 Moderate Secondary amine, -COOH 94 Peptidomimetics, drug design

Functional Advantages

  • CQCOOH vs. Camphorquinone: Enhanced water solubility enables use in aqueous biomedical systems, unlike hydrophobic CQ .
  • CQCOOH vs. Ketopinic Acid : Additional keto group increases photoreactivity, critical for rapid polymerization .
  • CQCOOH vs. Azabicyclo Analogues : Lacks nitrogen but offers superior compatibility with free-radical polymerization systems .

Biological Activity

7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid (CAS Number: 139492-18-5) is a bicyclic compound with notable structural features that contribute to its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}O4_{4}
  • Molecular Weight : 196.20 g/mol
  • IUPAC Name : 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
  • Purity : Typically available at 95% purity .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties including anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Research indicates that derivatives of bicyclic compounds exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may possess similar mechanisms of action .

Anticancer Potential

Studies have highlighted the cytotoxic effects of bicyclic compounds against various cancer cell lines. For example, synthetic analogs have shown IC50_{50} values in the low micromolar range against breast cancer cells (MDA-MB-231) and leukemia cells (L1210). The mechanism often involves apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective capabilities of this compound class. In vitro assays indicate that bicyclic compounds can mitigate oxidative stress and inhibit neuronal apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

Study Findings Reference
Anti-inflammatory AssayInhibition of COX and LOX enzymes; reduction in pro-inflammatory cytokines
Anticancer ActivityIC50_{50} values of 0.05 μM in MDA-MB-231 cells; apoptosis induction observed
Neuroprotective StudyReduced ROS production; improved viability in neuronal cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7,7-dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid, and how is structural confirmation achieved?

  • Answer : Synthesis often involves functionalizing bicyclo[2.2.1]heptane derivatives through oxidation or esterification reactions. For example, acetylenic esters of similar bicyclo compounds are synthesized via anhydride reactions with amines, followed by spectroscopic validation using 1H NMR and IR to confirm regiochemistry and functional groups . Computational tools like InChIKey and SMILES notations further aid in structural verification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Avoiding inhalation (P261) and skin contact (P262) by using respiratory protection (P285) and gloves/eye protection (P280).
  • Storing in inert atmospheres (P231) and dry conditions (P233, P232) to prevent reactivity with moisture or air.
  • Disposing of waste via approved methods to prevent environmental release (P273) .

Q. How does the bicyclo[2.2.1]heptane scaffold influence the compound’s physicochemical properties?

  • Answer : The rigid bicyclic framework enhances thermal stability and reduces conformational flexibility, impacting solubility and reactivity. Data from NIST Chemistry WebBook (e.g., melting points, spectral libraries) and ECHA registries provide benchmarks for comparing derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for derivatives of this compound?

  • Answer : Discrepancies in stereochemistry can arise from ambiguous NMR coupling constants. Advanced techniques like X-ray crystallography or density functional theory (DFT) simulations are employed to clarify spatial arrangements. For instance, PubChem’s 3D structural data (e.g., InChI strings) supports computational modeling .

Q. How can this compound be utilized in covalent protein labeling, and what experimental controls are necessary?

  • Answer : The compound’s dioxo groups enable electrophilic reactivity, making it suitable for alkenyl nitrile-based protein probes . Experiments require controls to confirm labeling specificity, such as competitive inhibition assays and mass spectrometry to validate adduct formation .

Q. What are the challenges in optimizing synthetic yields for bicyclo[2.2.1]heptane-1-carboxylic acid derivatives?

  • Answer : Low yields often stem from steric hindrance in the bicyclic core. Strategies include:

  • Using high-pressure reactors to drive ring-closing reactions.
  • Incorporating microwave-assisted synthesis to enhance reaction kinetics.
  • Monitoring intermediates via HPLC to isolate pure products .

Q. How do environmental factors (e.g., pH, solvent polarity) affect the compound’s stability during long-term storage?

  • Answer : Stability studies under accelerated aging conditions (e.g., 40°C/75% RH) reveal degradation pathways. HPLC-UV and LC-MS track decomposition products, while DFT predicts hydrolysis mechanisms in aqueous environments .

Methodological Considerations

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) identify impurities at <0.1% levels. EPA DSSTox databases provide reference spectra for cross-validation .

Q. What role does the compound play in designing conformationally constrained drug candidates?

  • Answer : Its rigid structure mimics peptide backbones, enabling allosteric modulation of enzymes. Case studies include chromium(III) complexes (e.g., antibacterial agents) where the bicyclo core enhances metal-binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid

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